molecular formula C17H17NO2 B2687472 (E)-N-benzyl-3-(4-methoxyphenyl)acrylamide CAS No. 612095-65-5

(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide

Cat. No. B2687472
M. Wt: 267.328
InChI Key: GSXMGBLRXNJNJI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide” is a chemical compound with the empirical formula C15H14N2O2 and a molecular weight of 254.28 . It is a solid substance .


Physical And Chemical Properties Analysis

“(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide” is a solid substance . Its empirical formula is C15H14N2O2 and it has a molecular weight of 254.28 .

Scientific Research Applications

  • α-Glucosidase Inhibition

    • Field : Biochemistry
    • Application : The compound 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate, which is similar to the one you mentioned, has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
    • Method : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
    • Results : The compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
  • Treatment of Triple-Negative Cancer

    • Field : Oncology
    • Application : A compound similar to the one you mentioned, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, and its derivatives have been studied for their potential as EGFR/VEGFR-2 inhibitors in the treatment of triple-negative cancer .
    • Method : Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used to identify promising EGFR/VEGFR-2 inhibitors .
    • Results : All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
  • Cytotoxic Activity Against Breast Cancer
    • Field : Oncology
    • Application : A new hybrid compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, which is similar to the one you mentioned, was synthesized and its cytotoxic activity against breast cancer was studied .
    • Method : The compound was synthesized using a linker mode approach. The potency of its cytotoxic activity was studied in silico using computational approaches, including molecular docking and molecular dynamics (MD) simulation .
    • Results : The study did not provide specific results or outcomes, but the compound was suggested to have potential cytotoxic activity against breast cancer .
  • α-Glucosidase Inhibition

    • Field : Biochemistry
    • Application : The compound 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate, which is similar to the one you mentioned, has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
    • Method : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
    • Results : The compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
  • Treatment of Triple-Negative Cancer

    • Field : Oncology
    • Application : A compound similar to the one you mentioned, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, and its derivatives have been studied for their potential as EGFR/VEGFR-2 inhibitors in the treatment of triple-negative cancer .
    • Method : Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used to identify promising EGFR/VEGFR-2 inhibitors .
    • Results : All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

properties

IUPAC Name

(E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXMGBLRXNJNJI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.